1-Spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one
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Description
“1-Spiro[chromene-2,4’-piperidine]-1’-ylprop-2-en-1-one” is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms . It has been proven as one of the most valued scaffolds utilized by several medicinal chemists and pharmacologists to yield therapeutically effective biologicals . It has been incorporated in a wide variety of pharmaceuticals, bio-chemicals, sometimes even in the generation of hits as well as lead molecules .
Synthesis Analysis
A spiro compound is usually formed by the simultaneous reactions of condensation and cyclization . Significant advancements in complex amido-piperidyl linked spiro heterocyclic chroman-4-ones have been continuously reported in pre-clinical and clinical investigations . This highlights the remarkable development in the synthesis of spiro [chromane-2,4’-piperidine]-4 (3 H )-one-derived compounds over the past several years .
Molecular Structure Analysis
In this molecule, the C 2 position on the piperidine ring is attached to the bicyclic chroman-4-one (2,3-dihydro-1-benzopyran-4-one) unit . This structure allows the entire molecular framework to access a diverse range of therapeutic targets .
Chemical Reactions Analysis
The formation of spiro compounds usually involves simultaneous reactions of condensation and cyclization . This process has been utilized in the synthesis of a wide variety of pharmaceuticals and bio-chemicals .
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with similar backbones have shown their pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor .
Future Directions
The future directions for this compound could involve further exploration of its therapeutic potential, given its pharmacological activity in various areas such as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial and antitumor . Further advancements in the synthesis of spiro [chromane-2,4’-piperidine]-4 (3 H )-one-derived compounds could also be a focus .
properties
IUPAC Name |
1-spiro[chromene-2,4'-piperidine]-1'-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-2-15(18)17-11-9-16(10-12-17)8-7-13-5-3-4-6-14(13)19-16/h2-8H,1,9-12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKHJIRTCDKJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC2(CC1)C=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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